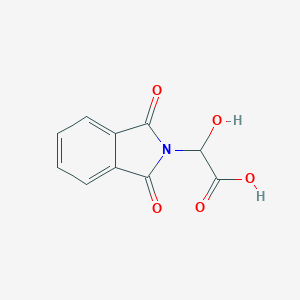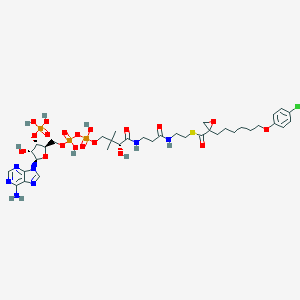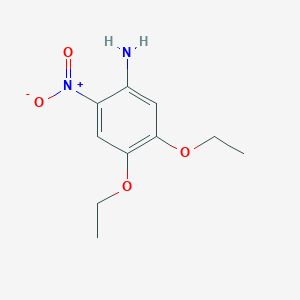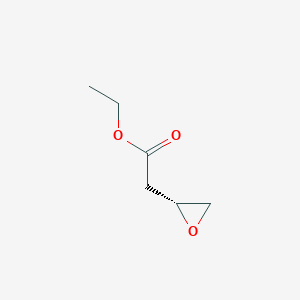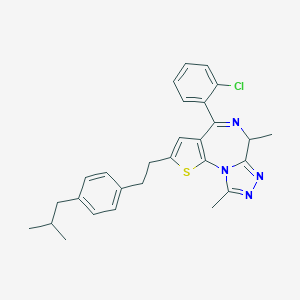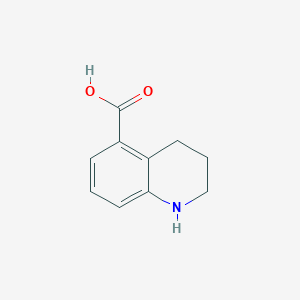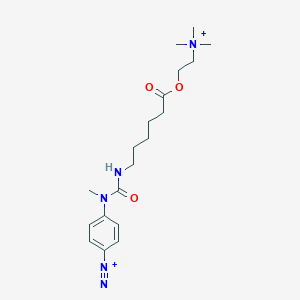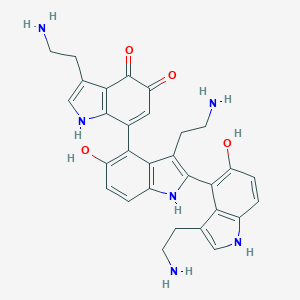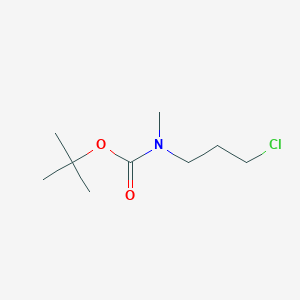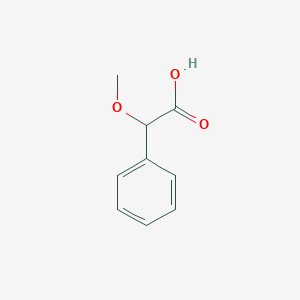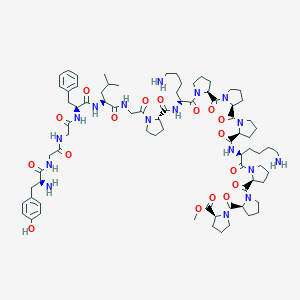
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
Vue d'ensemble
Description
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is a synthetic analog of Leu-enkephalin . Leu-enkephalins are endogenous opioid peptides that play a significant role in pain regulation, stress response, and peristalsis modulation .
Molecular Structure Analysis
The molecular formula of Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is C78H115N17O17 . It contains a total of 235 bonds, including 120 non-H bonds, 27 multiple bonds, 37 rotatable bonds, 15 double bonds, and 12 aromatic bonds . It also includes 7 five-membered rings, 2 six-membered rings, 1 aliphatic ester, 7 aliphatic secondary amides, 7 aliphatic tertiary amides, and 3 primary amines .Physical And Chemical Properties Analysis
The molecular weight of Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is 1562.9 g/mol . Other physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Enkephalins are found in various forms in the body, including as part of larger polypeptides in the adrenal medulla (Jones et al., 1982).
Highly sensitive antibodies against specific enkephalin sequences allow for their quantification and localization in the brain, aiding in the understanding of their physiological roles (Cupo et al., 1984).
Enkephalin analogs, such as (D-Met2, Pro5)-enkephalinamide, have been synthesized to study their analgesic properties and compare them to traditional analgesics like morphine (Bajusz et al., 1977).
Research has also focused on developing cyclic enkephalin analogs with enhanced opiate activity and potential therapeutic applications (DiMaio & Schiller, 1980).
The development of radioimmunoassays for enkephalins has enabled the purification and identification of these peptides in various tissues, expanding the understanding of their distribution and function (Kangawa et al., 1980).
Synthetic phosphonic analogs of enkephalins have been created, replacing the COOH group with a PO3H2 group, to study their biological activity and potential applications (Kupczyk-Subotkowska & Mastalerz, 2009).
Propriétés
IUPAC Name |
methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H115N17O17/c1-48(2)42-55(88-69(102)56(44-49-18-5-4-6-19-49)85-65(98)46-82-64(97)45-83-67(100)52(81)43-50-29-31-51(96)32-30-50)68(101)84-47-66(99)89-35-11-22-57(89)70(103)86-53(20-7-9-33-79)72(105)91-37-13-24-59(91)75(108)93-39-15-26-61(93)74(107)90-36-12-23-58(90)71(104)87-54(21-8-10-34-80)73(106)92-38-14-25-60(92)76(109)94-40-16-27-62(94)77(110)95-41-17-28-63(95)78(111)112-3/h4-6,18-19,29-32,48,52-63,96H,7-17,20-28,33-47,79-81H2,1-3H3,(H,82,97)(H,83,100)(H,84,101)(H,85,98)(H,86,103)(H,87,104)(H,88,102)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGBCBITONGFDT-HIQGHICLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)OC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)OC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H115N17O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151773 | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1562.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
CAS RN |
117397-69-0 | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



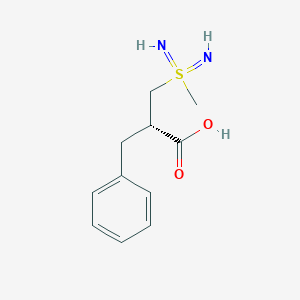
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
